

Application Note: High-Yield Sulfonation of 2-Hydroxypyrimidine

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Compound of Interest

Compound Name: 2-Hydroxypyrimidine-5-sulfonic acid

CAS No.: 40828-51-1

Cat. No.: B1398039

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Strategic Overview

The sulfonation of 2-hydroxypyrimidine (also known as 2(1H)-pyrimidinone) presents a classic challenge in heterocyclic chemistry. Pyrimidine rings are inherently

-deficient due to the electronegativity of the two nitrogen atoms, making them resistant to electrophilic aromatic substitution (SEAr).

However, the presence of the hydroxyl group (or the carbonyl in the lactam tautomer) at the C2 position introduces electron density that sufficiently activates the ring, specifically at the C5 position. This position is para to the activating group and meta to both deactivating nitrogen atoms, creating a "sweet spot" for electrophilic attack.

This guide provides a robust, scalable protocol using fuming sulfuric acid (oleum). Unlike methods for benzene derivatives, this process requires strict thermal control to overcome the activation energy barrier without degrading the fragile heterocyclic core.

Key Reaction

Substrate: 2-Hydroxypyrimidine (CAS: 626-05-1) Reagent: Fuming Sulfuric Acid (20% Oleum)

Product: **2-Hydroxypyrimidine-5-sulfonic acid** Mechanism: Electrophilic Aromatic Substitution (

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Mechanistic Insight & Tautomerism

Understanding the tautomeric equilibrium is critical for process control. 2-Hydroxypyrimidine exists in equilibrium between the lactim (hydroxy) and lactam (keto) forms. In the presence of strong acid, the species is protonated, and the reaction proceeds via the attack of the sulfonium electrophile (

or

) on the C5 carbon.

Visualization: Reaction Mechanism

The following diagram illustrates the pathway from the protonated substrate to the final sulfonic acid, highlighting the sigma-complex intermediate.



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Figure 1: Mechanistic pathway of the SEAr reaction at the C5 position. The reaction is driven by the activating effect of the C2-carbonyl/hydroxyl group.

Safety & Pre-requisites

DANGER: Oleum (Fuming Sulfuric Acid) is extremely corrosive and reacts violently with water.

- Engineering Controls: All operations must be performed in a functioning fume hood with a scrubber or appropriate trap for

fumes.

- PPE: Face shield, acid-resistant apron, long butyl rubber gloves (0.7mm), and safety goggles.

- Quenching Hazard: The quench step is highly exothermic. Ice addition must be controlled to prevent "volcano" eruptions of acid.

Experimental Protocol

Reagents

- 2-Hydroxypyrimidine (98%+): 10.0 g (104 mmol)
- Fuming Sulfuric Acid (20% Oleum): 40.0 mL
- Diethyl Ether: 100 mL (for washing)
- Ethanol: 50 mL (for recrystallization)

Step-by-Step Methodology

Phase 1: Addition (0 – 25°C)

- Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube/CaCl₂ trap), and an internal thermometer.
- Acid Charge: Carefully charge 40 mL of 20% Oleum into the flask. Cool the flask to 0–5°C using an ice-water bath.
- Substrate Addition: Add 10.0 g of 2-hydroxypyrimidine portion-wise over 20 minutes.
 - Note: The addition is exothermic. Ensure internal temperature does not exceed 25°C. The solution will turn from clear to light yellow.

Phase 2: Reaction (100°C)

- Ramp: Remove the ice bath. Allow the mixture to stir at room temperature for 15 minutes.
- Heating: Transfer the flask to a pre-heated oil bath set to 100°C.
- Incubation: Stir at 100°C for 3 to 4 hours.
 - Monitoring: Aliquot 50 µL, quench in water, neutralize, and check via HPLC (C18 column, 0.1% Formic acid/Water). Disappearance of the starting material peak (RT ~2.5 min)

indicates completion.

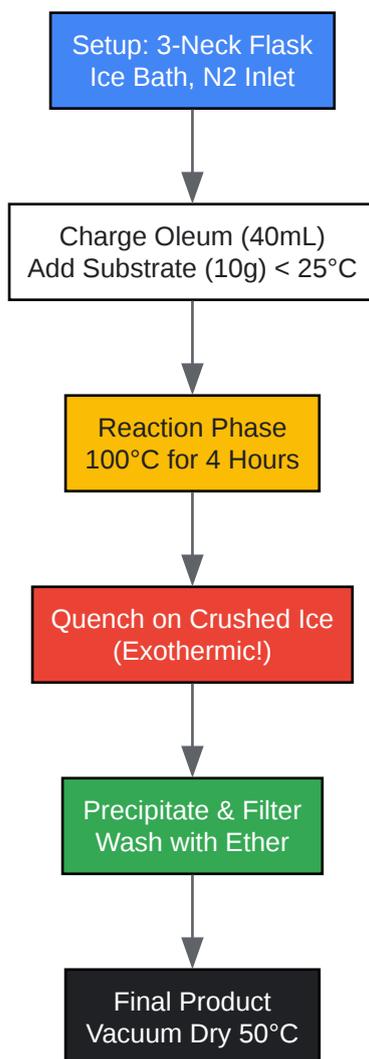
Phase 3: Quench & Isolation

- Cooling: Cool the reaction mixture to room temperature (25°C).
- Quench: Pour the reaction mixture very slowly onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.
 - Caution: This step releases significant heat and fumes.
- Precipitation: Allow the aqueous solution to stand at 4°C overnight. The sulfonic acid typically precipitates as a white to off-white zwitterionic solid.
- Filtration: Filter the solid using a sintered glass funnel.
- Washing: Wash the filter cake with ice-cold water (2 x 10 mL) followed by diethyl ether (2 x 20 mL) to remove residual acid and organic impurities.
- Purification: Recrystallize from boiling water or water/ethanol (9:1) if high purity (>99%) is required.
- Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield[1]

- Typical Yield: 70–85%
- Appearance: White crystalline solid
- Melting Point: >300°C (decomposes)

Process Workflow Visualization



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Figure 2: Operational workflow for the batch synthesis of **2-hydroxypyrimidine-5-sulfonic acid**.

Analytical Data & Troubleshooting

Quality Control Parameters

Parameter	Specification	Method
Appearance	White to off-white powder	Visual
¹ H NMR (D ₂ O)	8.65 (s, 2H, H-4/6)	400 MHz NMR
MS (ESI-)	m/z 189.0 [M-H] ⁻	LC-MS
Solubility	Soluble in water, aqueous base	Visual

Note: In D₂O/NaOD, the protons at positions 4 and 6 appear as a singlet due to the symmetry of the molecule.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Dark/Black Reaction Mixture	Temperature too high (>120°C) or rapid addition.	Maintain strict T < 100°C. Add substrate slower to prevent localized overheating.
No Precipitate on Quench	Product is highly soluble in dilute acid.	Reduce the volume of ice used. Add NaCl to "salt out" the product or reduce volume via rotary evaporation.
Low Yield	Incomplete reaction or loss during washing.	Check HPLC before quench. Do not wash with excessive water; use cold ethanol or ether instead.
Starting Material Remains	Moisture in Oleum.	Ensure glassware is flame-dried. Use fresh 20% Oleum.

References

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